molecular formula C14H9F2N5O B4342623 2,4-DIFLUORO-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE

2,4-DIFLUORO-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE

Cat. No.: B4342623
M. Wt: 301.25 g/mol
InChI Key: URSXCBSZMIXZFO-UHFFFAOYSA-N
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Description

2,4-DIFLUORO-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with two fluorine atoms at the 2 and 4 positions and a phenyl ring attached to a tetrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIFLUORO-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide in the presence of ammonium chloride.

    Substitution on the Benzamide Core: The benzamide core is prepared by reacting 2,4-difluorobenzoic acid with an appropriate amine under dehydrating conditions.

    Coupling Reaction: The final step involves coupling the tetrazole-substituted phenyl ring with the benzamide core using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-DIFLUORO-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzamide core can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can participate in redox reactions, potentially forming different oxidation states.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of tetrazole N-oxides.

    Reduction Products: Reduction can yield partially or fully reduced tetrazole derivatives.

Scientific Research Applications

2,4-DIFLUORO-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in studies to understand the interaction of tetrazole-containing compounds with enzymes and receptors.

Mechanism of Action

The mechanism of action of 2,4-DIFLUORO-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes such as cytochrome P450, which is involved in the metabolism of various substrates.

    Receptor Binding: It can bind to receptors, modulating their activity and leading to downstream biological effects.

    Pathway Modulation: By interacting with key proteins, the compound can influence signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2,4-difluoro-N-[3-(1H-imidazol-1-yl)phenyl]benzamide: Similar structure but with an imidazole ring instead of a tetrazole ring.

    2,4-difluoro-N-[3-(1H-pyrazol-1-yl)phenyl]benzamide: Contains a pyrazole ring instead of a tetrazole ring.

Uniqueness

    Tetrazole Ring: The presence of the tetrazole ring in 2,4-DIFLUORO-N-[3-(1H-1,2,3,4-TETRAAZOL-1-YL)PHENYL]BENZAMIDE imparts unique chemical properties, such as increased acidity and the ability to form stable coordination complexes with metals.

    Fluorine Substitution: The fluorine atoms enhance the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs.

Properties

IUPAC Name

2,4-difluoro-N-[3-(tetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F2N5O/c15-9-4-5-12(13(16)6-9)14(22)18-10-2-1-3-11(7-10)21-8-17-19-20-21/h1-8H,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSXCBSZMIXZFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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